2-(4-Bromophenoxy)-3-(morpholin-4-yl)quinoxaline
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Overview
Description
2-(4-Bromophenoxy)-3-(morpholin-4-yl)quinoxaline is a synthetic organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a bromophenoxy group and a morpholinyl group attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-3-(morpholin-4-yl)quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a bromophenol with a suitable leaving group on the quinoxaline core.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached via a nucleophilic substitution reaction, where morpholine reacts with a suitable electrophilic site on the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-3-(morpholin-4-yl)quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenoxy)-3-(morpholin-4-yl)quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-3-(morpholin-4-yl)quinoxaline involves its interaction with specific molecular targets. The bromophenoxy group and the morpholinyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-3-(morpholin-4-yl)quinoxaline
- 2-(4-Fluorophenoxy)-3-(morpholin-4-yl)quinoxaline
- 2-(4-Methylphenoxy)-3-(morpholin-4-yl)quinoxaline
Uniqueness
2-(4-Bromophenoxy)-3-(morpholin-4-yl)quinoxaline is unique due to the presence of the bromophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C18H16BrN3O2 |
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Molecular Weight |
386.2 g/mol |
IUPAC Name |
4-[3-(4-bromophenoxy)quinoxalin-2-yl]morpholine |
InChI |
InChI=1S/C18H16BrN3O2/c19-13-5-7-14(8-6-13)24-18-17(22-9-11-23-12-10-22)20-15-3-1-2-4-16(15)21-18/h1-8H,9-12H2 |
InChI Key |
CVPLQYTUBUQSLB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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